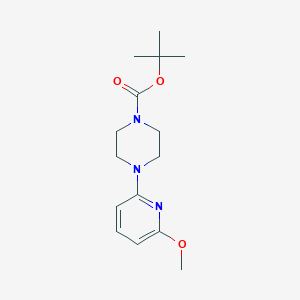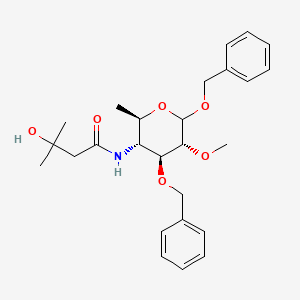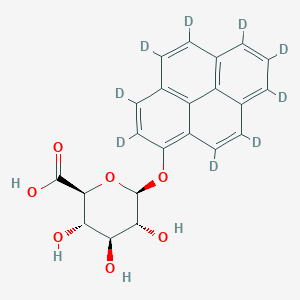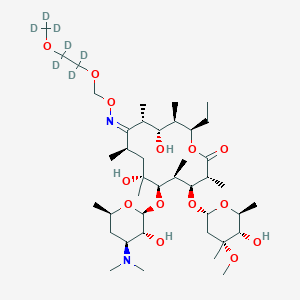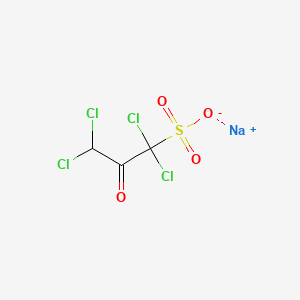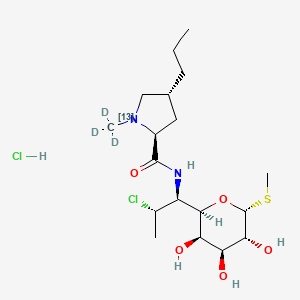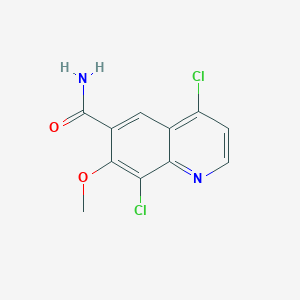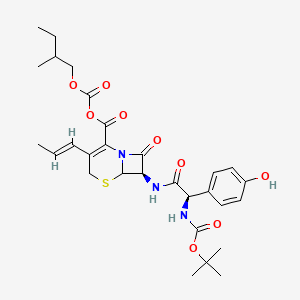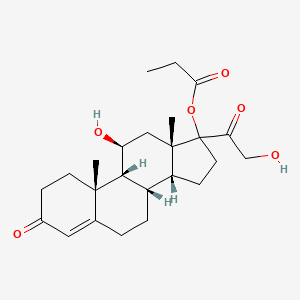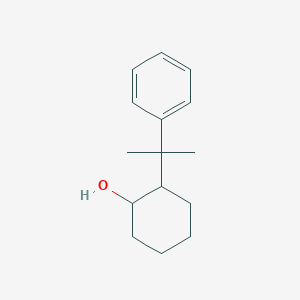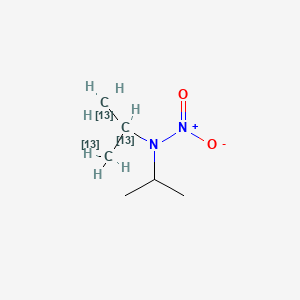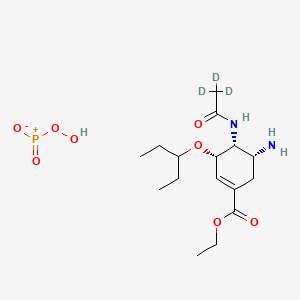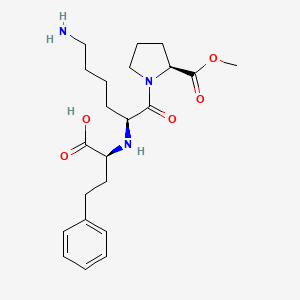
(S)-Lisinopril Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Lisinopril Methyl Ester is a derivative of Lisinopril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. The methyl ester form is often used in synthetic chemistry for various applications, including drug development and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisinopril Methyl Ester typically involves the esterification of Lisinopril. One common method is the reaction of Lisinopril with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
(S)-Lisinopril Methyl Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a model compound for developing new angiotensin-converting enzyme inhibitors.
Industry: In the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-Lisinopril Methyl Ester involves the inhibition of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. By inhibiting this enzyme, the compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the active site of the angiotensin-converting enzyme, where the compound binds and prevents substrate access.
類似化合物との比較
Lisinopril: The parent compound, used widely in clinical settings.
Enalapril: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.
Ramipril: Known for its long-lasting effects in hypertension management.
Uniqueness: (S)-Lisinopril Methyl Ester is unique due to its ester functional group, which can be exploited in synthetic chemistry for further modifications. This makes it a valuable intermediate in the development of new pharmaceuticals and biochemical tools.
特性
分子式 |
C22H33N3O5 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C22H33N3O5/c1-30-22(29)19-11-7-15-25(19)20(26)17(10-5-6-14-23)24-18(21(27)28)13-12-16-8-3-2-4-9-16/h2-4,8-9,17-19,24H,5-7,10-15,23H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1 |
InChIキー |
UDMADCOOSGIVJN-FHWLQOOXSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O |
正規SMILES |
COC(=O)C1CCCN1C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


